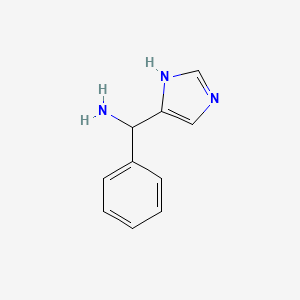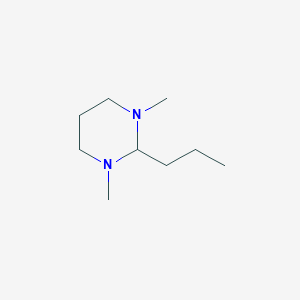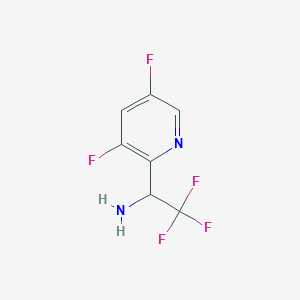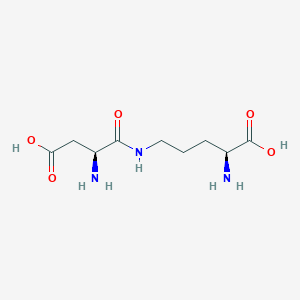
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of amino acids and is known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid typically involves multiple steps, starting from simpler amino acid derivatives. The process often includes:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling reactions: Amino acids are coupled using reagents like carbodiimides.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: For efficient and consistent production.
High-performance liquid chromatography (HPLC): For purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which (S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid exerts its effects involves:
Molecular targets: Interacts with enzymes and receptors in biological systems.
Pathways: Participates in metabolic pathways, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-carboxypropanamido derivatives: Similar structure but different functional groups.
Other amino acid derivatives: Such as (S)-2-Amino-4-carboxybutanoic acid.
Uniqueness
(S)-2-Amino-5-((S)-2-amino-3-carboxypropanamido)pentanoicacid is unique due to its specific arrangement of amino and carboxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17N3O5 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(9(16)17)2-1-3-12-8(15)6(11)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 |
Clé InChI |
RXZOEFJDAUMUEZ-WDSKDSINSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CNC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
C(CC(C(=O)O)N)CNC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




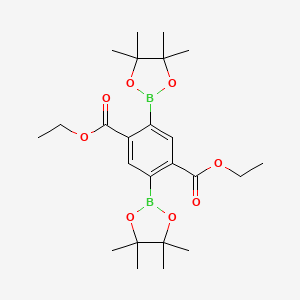
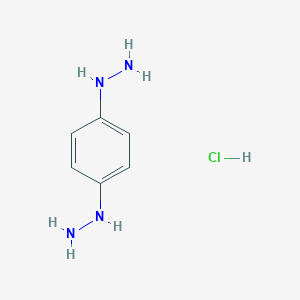

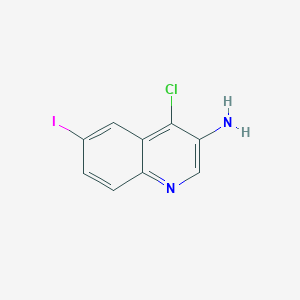
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
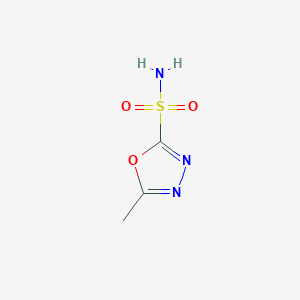
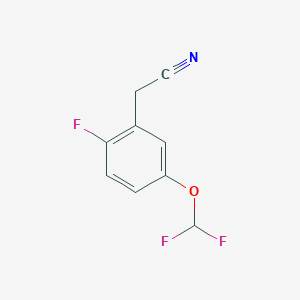
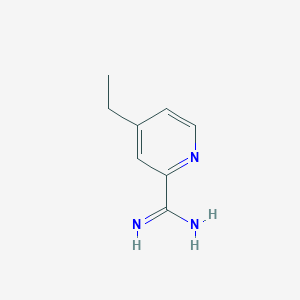
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
